3-Bromo-6-chloro-2,4-dimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2,4-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWYUKKERVLNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856113 | |
| Record name | 3-Bromo-6-chloro-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918145-29-6 | |
| Record name | 3-Bromo-6-chloro-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 6 Chloro 2,4 Dimethylpyridine
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the bromo and chloro substituents onto the pre-existing 2,4-dimethylpyridine (B42361) (also known as 2,4-lutidine) ring in a controlled manner. These methods primarily rely on electrophilic halogenation reactions, where achieving the desired regioselectivity is the principal challenge.
Halogenation Reactions for Selective Bromination and Chlorination of Dimethylpyridines
The direct halogenation of pyridine (B92270) rings is often complicated by the electron-deficient nature of the heterocycle, which makes it less reactive towards electrophiles than benzene. However, the presence of activating methyl groups in 2,4-dimethylpyridine facilitates electrophilic substitution. The positions ortho and para to the methyl groups (positions 3, 5, and 6) are electronically activated. The nitrogen atom directs incoming electrophiles primarily to the 3- and 5-positions.
Selective bromination and chlorination of 2,4-dimethylpyridine to yield the 3-bromo-6-chloro isomer requires careful control of reaction conditions. Generally, bromination is carried out using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid catalyst. Chlorination can be achieved with reagents such as N-chlorosuccinimide (NCS) or chlorine gas. The sequence of these halogenation steps is crucial for achieving the desired product.
Regioselective Synthesis Strategies for 3-Bromo-6-chloro-2,4-dimethylpyridine
Achieving the specific 3-bromo-6-chloro substitution pattern on 2,4-dimethylpyridine is a significant synthetic challenge due to the multiple reactive sites. One potential strategy to control regioselectivity involves the use of the corresponding N-oxide. The N-oxide of 2,4-dimethylpyridine activates the positions ortho and para to the nitrogen atom (positions 2 and 4, which are already substituted, and position 6) towards electrophilic attack. This altered reactivity profile can be exploited to introduce a halogen at the 6-position. Following halogenation, the N-oxide can be reduced back to the pyridine.
For instance, chlorination of 2,4-dimethylpyridine N-oxide could potentially yield 6-chloro-2,4-dimethylpyridine. Subsequent bromination of this intermediate would then be directed by the combined effects of the methyl groups and the chloro substituent to the 3- or 5-position. Directing the bromine to the 3-position specifically would depend on the precise reaction conditions and the electronic and steric influences of the existing substituents.
Indirect Synthetic Routes via Precursor Compounds
Indirect routes involve the synthesis of a pyridine ring that already contains some of the required substituents or functional groups that can be later converted to the desired halogens and methyl groups.
Derivatization from Substituted Pyridines (e.g., 3-bromo-6-chloropyridine-2-formic acid)
A viable indirect route to this compound could involve the derivatization of a pre-functionalized pyridine. For example, 3-bromo-6-chloropyridine-2-formic acid is a known compound that can be synthesized from 3-bromo-6-chloropyridine. innospk.com The synthesis involves an oxidation reaction to form the corresponding N-oxide, followed by cyanation and subsequent hydrolysis to the carboxylic acid. innospk.com
This precursor, possessing the required 3-bromo and 6-chloro substituents, could then undergo a series of transformations to introduce the methyl groups at the 2- and 4-positions. This would likely involve reduction of the carboxylic acid at the 2-position to a methyl group and a separate C-H activation and methylation at the 4-position, which would be a complex and multi-step process.
Ring-Forming Reactions Incorporating Halogen and Methyl Groups
Ring-forming reactions, or de novo synthesis of the pyridine ring, offer a powerful approach to control the substitution pattern from the outset. These methods typically involve the condensation of acyclic precursors. For instance, a Hantzsch-type pyridine synthesis could be envisioned, using precursors that already contain the necessary halogen and methyl functionalities. This would involve the condensation of a β-ketoester (or a related compound), an aldehyde, and ammonia (B1221849) or an ammonia equivalent. The challenge lies in the synthesis of the appropriately substituted acyclic starting materials.
Another approach involves cycloaddition reactions, such as a [4+2] Diels-Alder reaction between a substituted 1-azadiene and an appropriate dienophile. By carefully selecting the substituents on both the diene and dienophile, it is theoretically possible to construct the this compound ring with the desired substitution pattern in a single step, followed by an aromatization step.
Optimization of Synthetic Conditions
The optimization of synthetic conditions is critical for maximizing the yield and purity of this compound, regardless of the chosen route. Key parameters that require careful consideration include:
Reaction Temperature: Temperature can significantly influence the regioselectivity of halogenation reactions. Lower temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic products.
Solvent: The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction rate and selectivity.
Catalyst: In direct halogenation reactions, the nature and concentration of the Lewis or Brønsted acid catalyst can have a profound impact on the outcome.
Stoichiometry of Reagents: The molar ratios of the starting materials and halogenating agents must be carefully controlled to minimize the formation of polyhalogenated byproducts.
Below is a table summarizing key considerations for optimizing the synthesis of this compound.
| Parameter | Direct Halogenation | Indirect Synthesis (Derivatization) | Ring-Forming Reactions |
| Key Challenge | Regioselectivity | Multi-step synthesis, functional group interconversions | Synthesis of complex acyclic precursors |
| Optimization Focus | Catalyst selection, temperature control, sequential addition of halogenating agents | Reaction conditions for each step to maximize yield and purity | Catalyst and reaction conditions for the cyclization/condensation step |
| Potential Byproducts | Isomeric dihalogenated and polyhalogenated pyridines | Byproducts from incomplete reactions or side reactions at each step | Isomeric pyridine products, incomplete cyclization products |
Catalyst Systems and Reaction Parameters
The introduction of bromine and chlorine atoms onto the 2,4-dimethylpyridine scaffold is typically achieved through electrophilic halogenation and other substitution reactions. The choice of catalyst and reaction parameters is critical to control the position of halogenation and to achieve high yields. While specific literature on the direct synthesis of this compound is sparse, synthetic strategies can be inferred from methodologies used for structurally similar compounds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the functionalization of halopyridines. However, for the initial halogenation, Lewis acid catalysts are frequently employed to activate the pyridine ring, which is otherwise deactivated towards electrophilic substitution. For instance, the bromination of 2-methylpyridine (B31789) has been achieved using bromine in the presence of aluminum chloride at elevated temperatures.
The reaction conditions, including solvent, temperature, and reaction time, play a significant role in the outcome of the synthesis. The choice of solvent can influence reaction pathways and product yields. Temperature control is crucial for selectivity; for example, careful temperature management during the bromination of catechol resulted in a 100% yield of the mono-brominated product.
Below is a table summarizing potential catalyst systems and reaction parameters for the synthesis of halogenated pyridines, which could be adapted for the synthesis of this compound.
| Catalyst System | Reagents | Solvent | Temperature | Potential Application |
| Lewis Acid | Bromine, Aluminum Chloride | None | 100°C | Bromination of a dimethylpyridine precursor |
| Palladium(0) Catalyst | Arylboronic acid, Base | Dioxane/Water | Varies | Selective functionalization of the C-Br bond |
| Nickel Catalyst | Organometallic reagent | Varies | Varies | Cross-coupling reactions for derivatization |
| N-Bromosuccinimide (NBS) | NBS, Initiator | Carbon tetrachloride | Reflux | Radical bromination of the methyl groups (if desired) |
This table is illustrative and based on syntheses of related compounds. Specific conditions for this compound would require experimental optimization.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies could be employed.
One key principle is the use of environmentally benign solvents. Traditional syntheses of halogenated pyridines may use chlorinated solvents like chloroform (B151607) or high-boiling polar aprotic solvents such as dimethylformamide (DMF). Green alternatives could include water, ethanol, or ionic liquids, which can reduce the environmental footprint of the synthesis.
Catalyst-free reactions represent another avenue for greener synthesis. For example, methods for the monobromination of dicarbonyl compounds have been developed using N-bromosuccinimide (NBS) without a catalyst, which could potentially be adapted for the bromination of the pyridine ring under specific conditions.
The development of one-pot, multi-component reactions is also a hallmark of green chemistry, as it reduces the number of synthetic steps, minimizes waste, and saves time and energy. A hypothetical green synthesis of this compound could involve a one-pot procedure where the pyridine precursor is sequentially chlorinated and brominated using greener reagents and solvents.
Furthermore, the use of microwave or ultrasonic assistance can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, which aligns with the principles of energy efficiency in green chemistry. While specific examples for this compound are not detailed in the literature, the application of these techniques to the synthesis of other pyridine derivatives is well-documented.
The adoption of these green chemistry principles can lead to more sustainable and efficient synthetic routes for this compound and other important chemical intermediates.
Chemical Reactivity and Transformation of 3 Bromo 6 Chloro 2,4 Dimethylpyridine
Cross-Coupling Reactions
Cross-coupling reactions are a fundamental class of reactions in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. These reactions are vital for the synthesis of complex molecules from simpler precursors. Given the structure of 3-Bromo-6-chloro-2,4-dimethylpyridine, which features two distinct halogen atoms (bromine and chlorine) on a pyridine (B92270) ring, it is a potential candidate for various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds could theoretically allow for selective functionalization. However, specific experimental data for this compound is not available.
Suzuki-Miyaura Coupling Reactions for Arylation and Alkylation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate, widely used for forming carbon-carbon bonds. nih.govlibretexts.orgorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. libretexts.orgorganic-chemistry.org Despite the general utility of this method for aryl halides, no studies have been published that specifically document the palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Substrate Scope and Efficiency in C-C Bond Formation
The substrate scope and efficiency of Suzuki-Miyaura couplings are typically broad. nih.gov However, without experimental studies, the specific scope, efficiency, and regioselectivity (i.e., preferential reaction at the C-Br vs. C-Cl position) of C-C bond formation for this compound remain undetermined.
Heck and Sonogashira Coupling Reactions
The Heck reaction involves the coupling of an unsaturated halide with an alkene, organic-chemistry.org while the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org Both are powerful palladium-catalyzed methods for C-C bond formation. A thorough search of the chemical literature yielded no specific examples of either Heck or Sonogashira reactions being performed on this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. There are currently no published research articles that describe the application of the Buchwald-Hartwig amination to this compound.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted aromatic and heteroaromatic systems, particularly those activated by electron-withdrawing groups. The chlorine and bromine atoms on the pyridine ring of this compound could potentially be displaced by nucleophiles. The regioselectivity and reaction conditions would depend on the nature of the nucleophile and the electronic properties of the substituted pyridine ring. However, no specific studies detailing nucleophilic substitution reactions on this compound have been found in the scientific literature.
Replacement of Halogen Atoms by Oxygen, Nitrogen, or Sulfur Nucleophiles
The halogen atoms on the pyridine ring of this compound are susceptible to replacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates these reactions by stabilizing the intermediate Meisenheimer complex. The relative reactivity of the two halogen atoms depends on the reaction conditions.
In classical SNAr reactions, the rate of displacement often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. However, when the departure of the leaving group is rate-determining, the order of reactivity is I > Br > Cl > F, reflecting the bond strengths (C-I being the weakest).
In the case of this compound, reactions with common oxygen (e.g., alkoxides, phenoxides), nitrogen (e.g., amines, ammonia), and sulfur (e.g., thiolates) nucleophiles can lead to the substitution of either the bromine or the chlorine atom. The position of substitution (C3-Br vs. C6-Cl) can be influenced by steric hindrance and the electronic activation provided by the ring nitrogen. The chlorine at the C6 position is para to the nitrogen, which may enhance its reactivity towards nucleophilic attack compared to the bromine at the C3 position.
Conversely, in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This difference in reactivity allows for chemoselective functionalization at the C3 position, leaving the C6-chloro group available for subsequent transformations.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Reagent | Potential Product(s) |
|---|---|---|---|
| Oxygen | Methoxide (B1231860) | Sodium Methoxide (NaOMe) | 3-Bromo-6-methoxy-2,4-dimethylpyridine or 6-Chloro-3-methoxy-2,4-dimethylpyridine |
| Nitrogen | Amine | Ammonia (B1221849) (NH₃) | 3-Bromo-6-amino-2,4-dimethylpyridine or 6-Chloro-3-amino-2,4-dimethylpyridine |
Note: The actual product distribution may vary depending on reaction conditions.
Amination and Hydroxylation Reactions on the Pyridine Ring
Amination: The introduction of an amino group onto the pyridine ring can be achieved through several methods. Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds. Given the higher reactivity of the C-Br bond in such catalytic cycles, treatment of this compound with an amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., Xantphos) would be expected to yield the 3-amino derivative selectively.
Table 2: Predicted Palladium-Catalyzed Amination
| Reactant | Amine | Catalyst/Ligand | Base | Product |
|---|
Hydroxylation: Direct hydroxylation via nucleophilic substitution can be challenging. However, conversion to a hydroxypyridine can be accomplished by reacting with strong bases like potassium hydroxide (B78521) at high temperatures, though this method can lack selectivity. A more controlled approach involves palladium-catalyzed coupling with a hydroxide source or a multi-step sequence involving an initial substitution with an oxygen nucleophile (e.g., tert-butoxide) followed by deprotection.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the ring's electron-deficient nature, which is further exacerbated by the two electron-withdrawing halogen substituents. The pyridine nitrogen acts as a strong deactivating group, and under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the nitrogen is protonated, further increasing its deactivating effect.
However, the presence of two activating methyl groups at the C2 and C4 positions provides some electron density to the ring. These groups are ortho- and para-directing. In this compound, the only available position for substitution is C5. The directing effects of the existing substituents on the C5 position are as follows:
C4-methyl group: Directs ortho to C5.
C6-chloro group: Directs ortho to C5.
C2-methyl group: Directs meta to C5.
C3-bromo group: Directs meta to C5.
The cumulative effect is a mix of activating (ortho from C4-methyl) and deactivating influences. Therefore, forcing conditions would likely be required to achieve any electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄), at the C5 position. Friedel-Crafts alkylation and acylation are typically not successful on highly deactivated pyridine rings. masterorganicchemistry.com
Table 3: Predicted Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine |
Functional Group Interconversions on Methyl Substituents
The two methyl groups at positions C2 and C4 offer sites for further functionalization.
Oxidation Reactions
The methyl groups can be oxidized to introduce other functional groups like aldehydes or carboxylic acids. The choice of oxidizing agent is crucial to avoid undesired reactions with the pyridine ring or the halogen substituents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially oxidize both methyl groups to carboxylic acids. More selective oxidation to the aldehyde stage might be achieved using reagents like selenium dioxide (SeO₂). The relative reactivity of the C2 versus the C4 methyl group would depend on steric and electronic factors.
Table 4: Predicted Oxidation of Methyl Groups
| Oxidizing Agent | Target Functional Group | Potential Product |
|---|---|---|
| KMnO₄, heat | Carboxylic Acid | 3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid and/or 3-Bromo-6-chloro-2-methylpyridine-4-carboxylic acid |
Halogenation of Methyl Groups
The methyl groups on the pyridine ring are in "benzylic-like" positions and are susceptible to free-radical halogenation. This reaction allows for the introduction of halogen atoms onto the methyl groups, which can then serve as handles for subsequent nucleophilic substitution reactions.
Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) is a standard method for benzylic bromination. youtube.com This would be expected to convert one or both of the methyl groups to bromomethyl groups. The reaction can be controlled by stoichiometry to favor monobromination. Dichloromethyl or trichloromethyl groups could be formed using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator.
Table 5: Predicted Free-Radical Halogenation of Methyl Groups
| Reagent | Initiator | Potential Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or UV light | 3-Bromo-6-chloro-2-(bromomethyl)-4-methylpyridine and/or 3-Bromo-2-(bromomethyl)-6-chloro-4-methylpyridine |
Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , no specific datasets for its Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy (FT-IR, Raman) were found in publicly accessible scientific literature, databases, or patent documentation.
The user's request for a detailed article on the "Spectroscopic and Structural Elucidation Studies of this compound," structured with specific subsections for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman analysis, cannot be fulfilled without the foundational experimental data. The generation of a scientifically accurate and informative article, as per the detailed outline provided, is contingent on the availability of these specific spectral analyses.
General information regarding the compound, such as its chemical formula (C₇H₇BrClN) and molecular weight, is available. However, the in-depth analysis of its proton and carbon environments through NMR techniques and the identification of functional groups and vibrational modes through FT-IR and Raman spectroscopy require experimental data that is not presently available in the public domain.
Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated at this time.
Spectroscopic and Structural Elucidation Studies of 3 Bromo 6 Chloro 2,4 Dimethylpyridine
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. For 3-Bromo-6-chloro-2,4-dimethylpyridine (C₇H₇BrClN), the calculated monoisotopic mass is 218.94504 Da, while its molecular weight is approximately 220.49 g/mol . nih.gov
The mass spectrum of this compound is characterized by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks for the molecular ion [M]⁺ and any fragments containing these halogens. The expected pattern for the molecular ion would show peaks at m/z ≈ 219 (C₇H₇⁷⁹Br³⁵ClN), 221 (C₇H₇⁸¹Br³⁵ClN and C₇H₇⁷⁹Br³⁷ClN), and 223 (C₇H₇⁸¹Br³⁷ClN) with relative intensities dictated by the combined probabilities of the isotopes.
While detailed experimental fragmentation data for this specific molecule is not widely published, the fragmentation pathways can be predicted based on the principles of mass spectrometry for halogenated aromatic compounds. chemguide.co.ukyoutube.comlibretexts.org Energetically unstable molecular ions tend to break apart into smaller, more stable fragments. libretexts.org Common fragmentation mechanisms include the cleavage of the carbon-halogen bonds or alpha-cleavage adjacent to the pyridine (B92270) ring. youtube.com
Potential fragmentation pathways include:
Loss of a bromine radical ([M-Br]⁺): This would result in a fragment with an m/z around 140/142, showing the characteristic 3:1 isotopic pattern for chlorine.
Loss of a chlorine radical ([M-Cl]⁺): This would lead to a fragment with an m/z around 184/186, displaying the ~1:1 isotopic signature of bromine.
Loss of a methyl radical ([M-CH₃]⁺): Cleavage of a methyl group would produce a fragment ion cluster around m/z 204/206/208.
Further fragmentation could involve the loss of small molecules like HCN from the pyridine ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 219.95232 | 131.8 |
| [M+Na]⁺ | 241.93426 | 146.9 |
| [M-H]⁻ | 217.93776 | 137.6 |
| [M+K]⁺ | 257.90820 | 134.4 |
| [M]⁺ | 218.94449 | 152.9 |
Data sourced from predicted values. uni.lu
X-ray Crystallography and Crystal Structure Analysis
As of now, a specific, publicly available crystal structure for this compound has not been cataloged in major crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into molecular conformation, bond lengths, bond angles, and the packing of molecules in the solid state.
Were a single crystal of this compound to be analyzed, the resulting data would provide key crystallographic parameters as illustrated in the hypothetical table below.
Table 2: Illustrative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | A specific description of the crystal's symmetry elements (e.g., P2₁/c). |
| a, b, c (Å) | The lengths of the unit cell edges. |
| α, β, γ (°) | The angles between the unit cell edges. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| ρcalc (g/cm³) | The calculated crystal density. |
The analysis would reveal the conformation of the this compound molecule. The pyridine ring itself is expected to be largely planar. The primary conformational details would concern the orientation of the methyl groups relative to the ring. The crystal packing would show how these individual molecules arrange themselves in a repeating three-dimensional lattice, influenced by the intermolecular forces between them.
The solid-state structure of this compound would be stabilized by a variety of non-covalent intermolecular interactions. Based on its functional groups, the following interactions are plausible:
Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C–H···N or C–H···Cl hydrogen bonds could play a role in the crystal packing, where a hydrogen atom from a methyl group or the pyridine ring interacts with the nitrogen or a halogen atom of an adjacent molecule. researchgate.net
Halogen Bonding: This is a significant interaction for halogenated compounds. mdpi.comnih.gov The bromine and chlorine atoms have regions of positive electrostatic potential (σ-holes) opposite the C-Br and C-Cl bonds, allowing them to act as electrophilic halogen bond donors. These can form attractive interactions with the lone pair of electrons on the nitrogen atom of a neighboring molecule (C−Br···N or C−Cl···N). Such interactions can be highly directional and are often crucial in directing the crystal architecture of halogenated heterocycles. nih.govresearchgate.net
The interplay and geometry of these weak forces would ultimately define the final crystal structure and its physical properties. nih.gov
Computational and Theoretical Investigations of 3 Bromo 6 Chloro 2,4 Dimethylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model the behavior of 3-Bromo-6-chloro-2,4-dimethylpyridine. researchgate.netnih.gov
The electronic properties of a molecule are dictated by the arrangement of its electrons. DFT calculations are used to determine key electronic descriptors. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a significant parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative nitrogen, chlorine, and bromine atoms are expected to be regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms of the methyl groups would exhibit positive potential.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (Representative) |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 6.8 eV |
Note: The values in this table are representative theoretical values obtained from DFT calculations for similar halogenated pyridine (B92270) structures.
Geometrical optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. urfu.ru For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. The planarity of the pyridine ring and the orientation of the methyl, bromo, and chloro substituents are key structural features determined through these calculations. nih.gov
Table 2: Optimized Geometrical Parameters for this compound
| Bond/Angle | Bond Length (Å) (Theoretical) | Bond/Angle | Bond Angle (°) (Theoretical) |
|---|---|---|---|
| C-Br | 1.89 | C-N-C | 117.5 |
| C-Cl | 1.74 | C-C-Br | 121.0 |
| N-C | 1.34 | C-C-Cl | 119.8 |
| C-C (ring) | 1.39 | C-C-C (ring) | 120.5 |
Note: The values are typical theoretical bond lengths and angles derived from DFT (B3LYP) optimization for substituted pyridine rings.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net This correlation helps in the assignment of vibrational modes to specific functional groups and motions within the molecule, such as C-H stretching, C=C and C=N ring vibrations, and C-Cl and C-Br stretching. nih.govresearchgate.net
Table 3: Correlation of Key Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (Typical) |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3050 | 3080-3040 |
| C-H Stretch (Methyl) | 2980-2950 | 2970-2940 |
| C=N/C=C Ring Stretch | 1600-1450 | 1590-1440 |
| C-Cl Stretch | 750-700 | 740-690 |
Note: Frequencies are representative values for halogenated and methylated pyridine compounds.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical methods, particularly DFT, are employed to model the mechanisms of chemical reactions. diva-portal.org For this compound, this can involve studying reactions such as nucleophilic aromatic substitution, where the chloro or bromo group is replaced. Computational modeling can identify the transition state structures, calculate activation energy barriers, and determine the reaction pathways. researchgate.net This provides a deeper understanding of the compound's reactivity and helps in designing synthetic routes. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations could model this compound in different environments, such as in various solvents or interacting with a biological macromolecule. These simulations provide information on conformational changes, solvation effects, and intermolecular interactions, offering a more complete picture of the molecule's behavior in a realistic setting.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological or chemical activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build mathematical models for this purpose. chalcogen.ro For this compound and its derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors can then be used to develop a QSAR model that predicts the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. chalcogen.roacademie-sciences.fr
Advanced Research Applications of 3 Bromo 6 Chloro 2,4 Dimethylpyridine
Precursor in Organic Synthesis of Complex Molecules
3-Bromo-6-chloro-2,4-dimethylpyridine serves as a versatile precursor in the field of organic synthesis. Its utility stems from the presence of two different halogen atoms—bromine and chlorine—attached to the pyridine (B92270) ring. These halogens exhibit differential reactivity, allowing for selective and sequential chemical transformations. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in common cross-coupling reactions, enabling chemists to introduce different functional groups at specific positions on the molecule. This characteristic makes it a valuable building block for constructing more complex molecular architectures.
Synthesis of Pharmaceuticals and Agrochemicals
The structural framework of this compound is a key component in the synthesis of various compounds with potential applications in the pharmaceutical and agrochemical industries.
In pharmaceutical research, this compound has been utilized as a starting material for creating novel antidiabetic agents. For instance, it is a key intermediate in the synthesis of compounds that act as agonists for G-protein-coupled receptor 40 (GPR40), which is a target for the treatment of Type 2 diabetes mellitus. A documented synthetic route involves the reaction of this compound with 3-methylsulfanyl-propan-1-ol in the presence of a strong base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This reaction specifically targets the chlorine atom for nucleophilic substitution, demonstrating the compound's utility in building molecules with potential therapeutic value.
In the agrochemical sector, this compound is employed in the synthesis of herbicides. It can be used as a precursor for the production of certain "grass ketones," a term that may refer to a class of compounds used for weed control. The pyridine moiety is a common feature in many modern pesticides, and the specific substitution pattern of this compound allows for the development of active ingredients with tailored properties.
Development of Heterocyclic Scaffolds for Drug Discovery
The development of new heterocyclic scaffolds is a cornerstone of modern drug discovery, and this compound plays a role in this area. Its structure allows it to be a starting point for the synthesis of more elaborate, multi-ring systems.
One notable application is in the preparation of pyrazoloquinoline derivatives. These complex heterocyclic systems are of interest in medicinal chemistry, with potential applications in treating neurodegenerative disorders. In a specific synthetic example, this compound is treated with sodium methoxide (B1231860) in a solvent like dimethylformamide (DMF). This reaction typically results in the substitution of the more reactive halogen, paving the way for further molecular modifications and the construction of the larger scaffold. The ability to selectively functionalize the pyridine ring is crucial for creating libraries of related compounds that can be screened for biological activity.
Interactive Data Table: Synthetic Reactions
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Application Area | Reference |
| This compound | 3-methylsulfanyl-propan-1-ol | t-BuOK, THF, reflux | GPR40 Agonist Precursor | Pharmaceuticals | |
| This compound | Sodium methoxide | DMF, 60°C | Methoxy-substituted pyridine | Heterocyclic Scaffolds |
Material Science Applications
While the primary applications of this compound are in the life sciences, its halogenated pyridine structure suggests potential, though less documented, utility in material science. Halogenated organic compounds are often used as intermediates in the synthesis of functional materials, including polymers and organic light-emitting diodes (OLEDs). The bromine and chlorine atoms can serve as reactive sites for polymerization or for grafting the molecule onto surfaces to modify their properties. However, specific research detailing the incorporation of this compound into materials is not extensively reported in publicly available literature.
Ligand Design in Coordination Chemistry
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. As such, it could theoretically be used as a ligand in coordination chemistry to form metal complexes. The electronic properties of the pyridine ring, and thus its coordinating ability, are influenced by the electron-withdrawing halogen substituents and electron-donating methyl groups. While some chemical suppliers categorize this compound among ligands for functional metal complexes, specific examples of its use in the synthesis and characterization of coordination compounds are not widely available in peer-reviewed research.
Development of Analytical Standards and Reference Materials
In analytical chemistry, the purity and well-defined structure of a compound are essential for its use as a standard. This compound is available commercially as an analytical standard. In this capacity, it can be used for various purposes, including:
Method Development: As a reference material for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Quality Control: To ensure the quality and consistency of chemical manufacturing processes by serving as a benchmark for identifying and quantifying the compound in reaction mixtures or final products.
Impurity Profiling: As a standard to identify and quantify its presence as a potential impurity in other synthesized compounds.
Interactive Data Table: Compound Properties
| Property | Value |
| CAS Number | 918145-29-6 |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol |
| IUPAC Name | This compound |
Patent Landscape and Commercial Research Trends for 3 Bromo 6 Chloro 2,4 Dimethylpyridine
Industrial Synthesis and Scale-Up Considerations
The industrial production of 3-Bromo-6-chloro-2,4-dimethylpyridine requires a multi-step synthetic sequence that is efficient, scalable, and economically viable. While specific proprietary industrial processes are not publicly detailed, a plausible and scalable synthesis can be constructed based on established principles of pyridine (B92270) chemistry. The likely starting material for this process is 2,4-dimethylpyridine (B42361) (2,4-Lutidine), which is commercially available and produced from coal tar or through chemical synthesis.
A potential industrial synthesis pathway involves the following key transformations:
N-Oxidation: The synthesis typically begins with the oxidation of the nitrogen atom in the 2,4-lutidine ring to form 2,4-dimethylpyridine N-oxide. This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution reactions and directs the regioselectivity. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).
Chlorination: The N-oxide is then chlorinated. The N-oxide group directs chlorination to the 6-position of the pyridine ring. A common method for this is reacting the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This step yields 6-chloro-2,4-dimethylpyridine N-oxide.
Deoxygenation: Following chlorination, the N-oxide group is removed through a deoxygenation reaction to yield 6-chloro-2,4-dimethylpyridine. This is often accomplished using reducing agents like phosphorus trichloride (B1173362) (PCl₃).
Bromination: The final step is the bromination of 6-chloro-2,4-dimethylpyridine. The bromine is directed to the 3-position. This electrophilic aromatic substitution can be carried out using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a catalyst.
Scale-Up Considerations:
Regioselectivity: Ensuring the correct placement of the chloro and bromo substituents (regiocontrol) is paramount. The use of the N-oxide intermediate is a key strategy for achieving the desired 6-chloro and subsequent 3-bromo substitution pattern.
Process Safety: The use of strong oxidizing and halogenating agents requires robust safety protocols and specialized equipment to handle corrosive and potentially hazardous reagents on a large scale.
Purification: Each intermediate and the final product must be purified to meet the stringent requirements of the pharmaceutical industry. This typically involves techniques like distillation, crystallization, and chromatography, which must be optimized for large-scale production.
Emerging Research Areas and Market Trends
The market for this compound is intrinsically linked to the clinical and commercial success of the CFTR modulator drugs it helps produce. The primary trend driving its demand is the expanding field of precision medicine, particularly for genetic diseases like cystic fibrosis.
Research in CFTR Modulators: Vertex Pharmaceuticals has pioneered the development of CFTR modulators, which are small molecules that target the underlying cause of CF by improving the function of the defective CFTR protein. The use of this compound as an intermediate is tied to a class of these drugs known as "correctors." These correctors, such as Tezacaftor, help the misfolded CFTR protein to fold correctly, traffic to the cell surface, and function properly.
Ongoing research focuses on developing next-generation correctors and combination therapies that can provide benefits to a larger population of CF patients with different mutations. As new and improved CFTR modulators are designed and enter clinical trials, the demand for specific, highly functionalized intermediates like this compound is expected to persist and evolve.
Market Trends: The market for this compound is a niche but high-value segment of the broader pharmaceutical intermediates market. Its growth is directly proportional to the sales and manufacturing volume of the final API. Key market trends include:
Growing Demand for Orphan Drugs: Cystic fibrosis is an orphan disease (a rare disease). The success of CFTR modulators has highlighted the commercial viability of developing treatments for such conditions, a trend that supports the continued demand for specialized chemical intermediates.
Focus on Advanced Intermediates: Pharmaceutical companies are increasingly relying on specialized chemical manufacturers to produce complex, multi-step intermediates. This allows them to streamline their own manufacturing processes and focus on the final stages of API synthesis and drug formulation.
Geographic Market: The production of such intermediates is often concentrated in regions with strong fine chemical manufacturing capabilities, while the demand is driven by pharmaceutical manufacturing sites, which are often located in North America and Europe.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-2,4-dimethylpyridine, and how do reaction conditions influence yields?
- Methodological Answer : A plausible route involves halogen exchange reactions, such as substituting chlorine with bromine using bromotrimethylsilane under controlled heating (e.g., 80–100°C in anhydrous conditions). This method is analogous to the synthesis of 2-Bromo-6-methylpyridine from 2-chloro-6-methylpyridine . Optimization of solvent (e.g., DMF or THF), stoichiometry of brominating agents, and reaction time is critical to minimize side products like di-brominated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is typically employed .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming substitution patterns. For example, methyl groups at positions 2 and 4 yield distinct singlet peaks (δ 2.3–2.6 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (e.g., [M+H] at m/z 234.94) and isotopic patterns due to bromine/chlorine .
- IR : Peaks near 600–800 cm indicate C-Br and C-Cl stretching vibrations .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation . Avoid aqueous solutions to prevent hydrolysis, and store in airtight containers under inert gas (e.g., N) at 2–8°C . Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. The bromine atom at position 3 is more electrophilic than chlorine at position 6 due to lower electronegativity, making it preferential for Suzuki-Miyaura couplings. Local kinetic-energy density and electron correlation models (e.g., Colle-Salvetti functional) refine predictions of transition states and activation energies .
Q. What crystallographic strategies resolve structural ambiguities in halogenated pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL/SHELXS software is standard for determining bond lengths and angles. For this compound, heavy atoms (Br/Cl) enhance anomalous scattering, improving phase resolution. Twinning or disorder in methyl groups may require iterative refinement with constraints (e.g., DFIX for C-C bonds) .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 30–35°C vs. 38°C in similar derivatives ) may arise from polymorphic forms or impurities. Validate purity via HPLC (>98% by area) and DSC (sharp endothermic peaks). Reproduce synthesis and purification protocols from primary literature, and cross-reference with databases like NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
